molecular formula C14H20BrNO2 B1389194 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide CAS No. 1138445-87-0

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide

Cat. No.: B1389194
CAS No.: 1138445-87-0
M. Wt: 314.22 g/mol
InChI Key: KCBDDEIPZCPDAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide typically involves the bromination of N-[4-(hexyloxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its targets. Additionally, the hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[4-(methoxy)phenyl]acetamide
  • 2-Bromo-N-[4-(ethoxy)phenyl]acetamide
  • 2-Bromo-N-[4-(butoxy)phenyl]acetamide

Uniqueness

2-Bromo-N-[4-(hexyloxy)phenyl]acetamide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity, potentially improving its interaction with hydrophobic biological targets and its solubility in organic solvents .

Properties

IUPAC Name

2-bromo-N-(4-hexoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-2-3-4-5-10-18-13-8-6-12(7-9-13)16-14(17)11-15/h6-9H,2-5,10-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBDDEIPZCPDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280164
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-87-0
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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